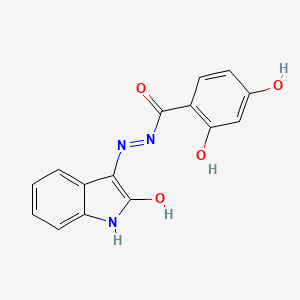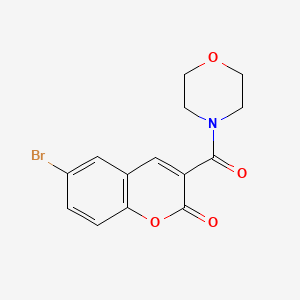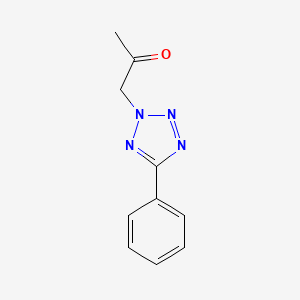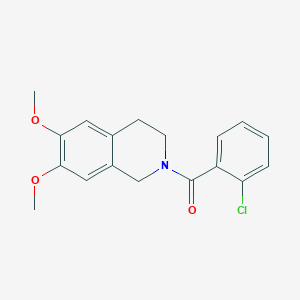![molecular formula C13H21N5O3S B5660600 N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B5660600.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-azepanesulfonamide, commonly known as DAPAS, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. DAPAS is a sulfonamide-based compound that has been shown to have a unique mode of action, making it a promising tool for studying various biological processes.
作用機序
DAPAS works by binding to a specific site on ion channels, blocking their ability to conduct ions across the cell membrane. This results in a decrease in cellular activity, which can have a range of effects depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
DAPAS has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being targeted. In some cases, DAPAS has been shown to inhibit the release of neurotransmitters, leading to a decrease in synaptic activity. In other cases, DAPAS has been shown to inhibit the contraction of smooth muscle cells, leading to a decrease in blood pressure.
実験室実験の利点と制限
One of the main advantages of using DAPAS in lab experiments is its specificity for certain types of ion channels. This allows researchers to selectively target specific cellular processes, providing a more detailed understanding of their function. However, one limitation of using DAPAS is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are a number of potential directions for future research involving DAPAS. One area of interest is the study of ion channel dysfunction in disease states, including neurological disorders and cardiovascular disease. Additionally, there is potential for the development of new therapeutics based on the structure of DAPAS, which could have a range of clinical applications.
In conclusion, DAPAS is a promising tool for scientific research, with a unique mode of action that allows for the selective targeting of specific cellular processes. While there are limitations to its use, the potential applications of DAPAS in both basic and clinical research are significant, making it a valuable tool for researchers in a range of fields.
合成法
DAPAS can be synthesized through a multistep process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with a series of reagents, including chlorosulfonyl isocyanate and 1-azepanethiol. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
科学的研究の応用
DAPAS has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the study of ion channels, which are integral membrane proteins that play a critical role in cellular signaling. DAPAS has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for studying their function and regulation.
特性
IUPAC Name |
1-(azepan-1-ylsulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-10-9-11(2)15-12(14-10)16-13(19)17-22(20,21)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPMNLNMUBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)



![N-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5660557.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)
![1'-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5660608.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)
![N-[2-(3-chlorophenyl)ethyl]nicotinamide](/img/structure/B5660620.png)
